

Application Notes and Protocols: Suzuki Coupling Reaction of 8-Bromo-6-methoxyquinoline

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Compound of Interest

Compound Name: 8-Bromo-6-methoxyquinoline

Cat. No.: B1267094

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The quinoline scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1] Derivatives of quinoline have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and anti-HIV agents.[2][3][4][5] The 8-substituted quinoline core, in particular, is a key component in compounds with diverse biological activities, making it a valuable target in drug discovery programs.[3][5][6]

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon (C-C) bonds.[7][8][9] This palladium-catalyzed reaction between an organohalide and an organoboron compound is distinguished by its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a vast library of boronic acids.[8][10][11] These features make it an indispensable tool for generating molecular diversity in drug development pipelines.

These application notes provide a detailed protocol for the Suzuki coupling of **8-Bromo-6-methoxyquinoline** with various arylboronic acids, a key transformation for synthesizing libraries of 8-Aryl-6-methoxyquinolines for further screening and development.

General Reaction Scheme:

The palladium-catalyzed Suzuki coupling of **8-Bromo-6-methoxyquinoline** with an arylboronic acid yields the corresponding 8-Aryl-6-methoxyquinoline.

8-Bromo-6-methoxyquinoline + Arylboronic Acid $\xrightarrow{\text{(Pd Catalyst, Base, Solvent)}}$ 8-Aryl-6-methoxyquinoline

Data Presentation: Illustrative Reaction Conditions

The following table summarizes representative reaction conditions for the Suzuki coupling of **8-Bromo-6-methoxyquinoline** with various arylboronic acids. The conditions and yields are illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings.^{[2][12]} Optimization may be required for specific substrates.

Entry	Arylb oronic Acid	Pd Cataly st (mol%)	Ligand (mol%)	Base (equiv)	Solven t	Temp (°C)	Time (h)	Yield (%)
1	Phenylb oronic acid	Pd(PPh ₃) ₄ (5)	-	K ₂ CO ₃ (2)	1,4- Dioxan e/H ₂ O (4:1)	100	18	92
2	4- Methylp henylbo ronic acid	Pd ₂ (dba) ₃ (2.5)	SPhos (10)	K ₃ PO ₄ (3)	Toluene /H ₂ O (5:1)	90	12	88
3	4- Methox yphenyl boronic acid	Pd(OAc) ₂ (3)	P(t-Bu) ₃ (6)	Cs ₂ CO ₃ (2.5)	THF/H ₂ O (4:1)	80	24	95
4	3- Cyanop henylbo ronic acid	Pd(dppf) ₂ Cl ₂ (4)	-	Na ₂ CO ₃ (2)	DME/H ₂ O (3:1)	85	16	78
5	2- Thiophe neboro nic acid	Pd(PPh ₃) ₄ (5)	-	K ₂ CO ₃ (2)	1,4- Dioxan e/H ₂ O (4:1)	100	20	85
6	3- Pyridiny lboronic acid	Pd(OAc) ₂ (4)	XPhos (8)	K ₃ PO ₄ (3)	1,4- Dioxan e	110	12	75

Experimental Protocols

This section provides a detailed, generalized methodology for the Suzuki coupling reaction.

Materials and Reagents:

- **8-Bromo-6-methoxyquinoline**
- Arylboronic acid or boronic ester
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
- Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
- Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, THF, DME)
- Degassed water
- Inert gas (Argon or Nitrogen)
- Standard laboratory glassware (round-bottom flask, condenser)
- Magnetic stirrer and heating mantle
- Solvents for work-up and chromatography (e.g., Ethyl Acetate, Hexanes, Dichloromethane)
- Brine solution
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography

General Protocol:

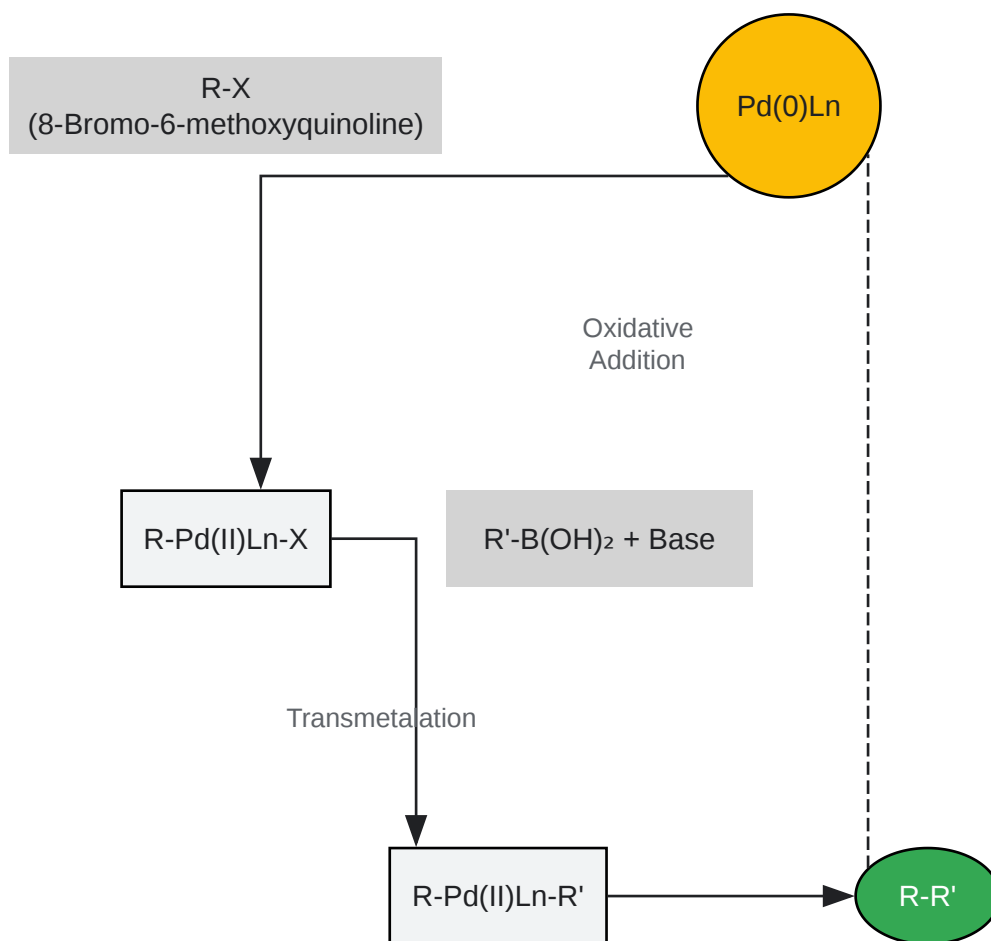
- **Flask Preparation:** A round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
- **Reagent Addition:** To the flask, add **8-Bromo-6-methoxyquinoline** (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

- **Solvent Addition:** Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask. The total solvent volume should be sufficient to create a stirrable slurry (typically 0.1 M concentration with respect to the limiting reagent).
- **Reaction Execution:** The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred vigorously for the specified time (12-24 hours).[2][7]
- **Reaction Monitoring:** The progress of the reaction should be monitored periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
- **Work-up:**
 - Upon completion, the reaction mixture is cooled to room temperature.
 - The mixture is diluted with an organic solvent such as ethyl acetate.
 - The solution is washed sequentially with water and then brine to remove the inorganic base and salts.
 - The organic layer is separated, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[2]
- **Purification:** The crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-Aryl-6-methoxyquinoline product.

Visualizations

Suzuki Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7] The base is crucial for activating the organoboron species to facilitate the transmetalation step.[11][13]

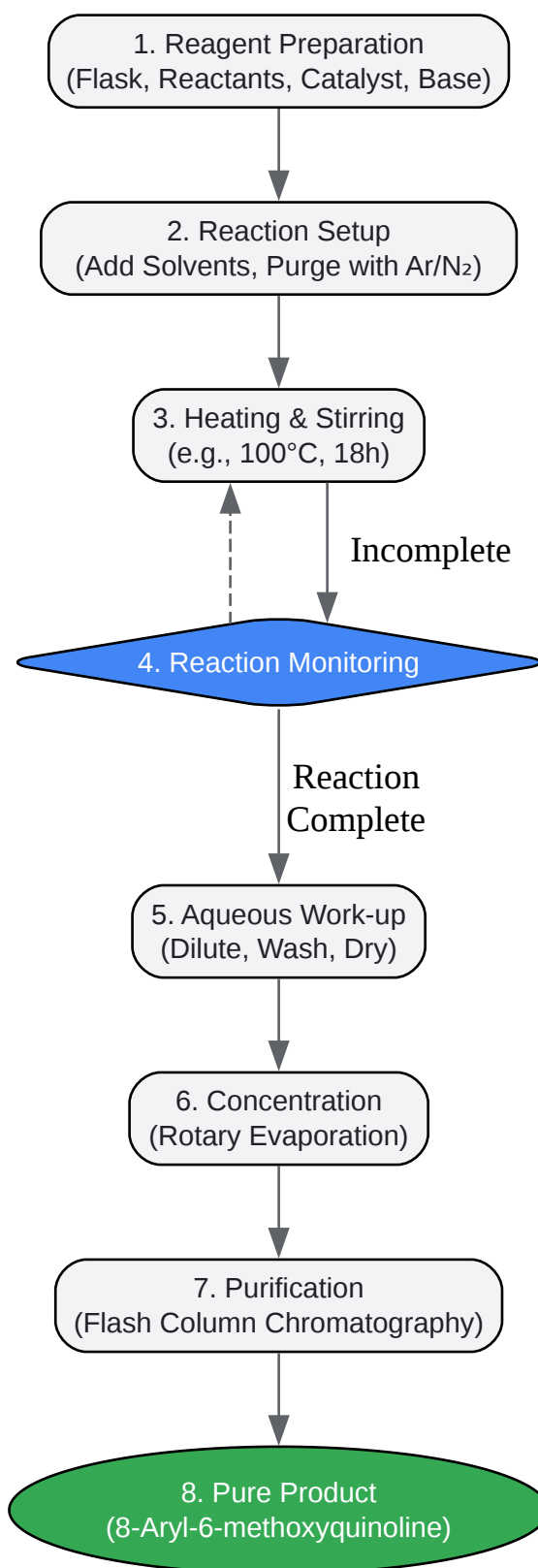


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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram illustrates the general laboratory workflow for the synthesis and purification of 8-Aryl-6-methoxyquinolines.



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Caption: General workflow for synthesis and purification via Suzuki coupling.

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